Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxirane ring and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid.
Reduction: 4-ethyl-1-oxaspiro[2.5]octane-2-methanol.
Substitution: Various substituted oxaspiro compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spiro structure provides unique steric properties that can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-8-6-4-5-7-11(8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
FDTVACOTHDLSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
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